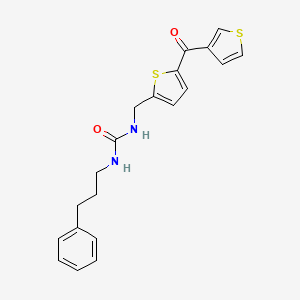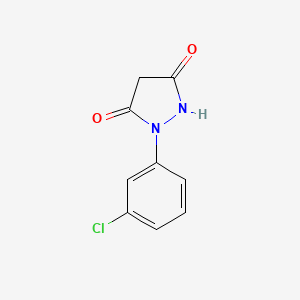
1-(3-Chlorophenyl)pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)pyrazolidine-3,5-dione is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activity
1-(3-Chlorophenyl)pyrazolidine-3,5-dione and its analogues show potential in antitubercular applications. A study synthesized and evaluated various analogues of this compound, finding that certain derivatives exhibited significant in vitro activities against Mycobacterium tuberculosis (Samala et al., 2014).
Biological Activities and Structural Studies
This compound and its derivatives exhibit a wide range of biological activities. Research exploring the combination of hydrocarbyl and chlorinated aryl rings found unexpected products with complex crystalline structures, indicating potential for diverse applications (Mohamed et al., 2016).
Inhibitors of Bacterial Cell Wall Biosynthesis
Derivatives of this compound have been synthesized as potential inhibitors of bacterial cell wall biosynthesis. These compounds demonstrated activity against various bacteria, particularly gram-positive strains (Kutterer et al., 2005).
Electrochemical Synthesis
The electrochemical synthesis of pyrazolidine-3,5-diones represents a sustainable approach to creating these compounds for pharmaceutical applications. This method uses dianilides as precursors, offering an alternative to traditional synthesis methods (Gieshoff et al., 2016).
Anticancer Activities
Novel derivatives of this compound have been synthesized and evaluated for anticancer activities. Certain derivatives were found to be potent against human cancer cell lines, indicating potential as anticancer agents (Zhang et al., 2015).
Mass Spectrometry and Fragmentation Studies
The mass spectra of this compound and its derivatives have been studied to understand their fragmentation patterns, which is crucial for chemical analysis and pharmacological studies (Selva et al., 1975).
Use as an Oxidizing Agent
This compound has been used as an effective oxidizing agent, demonstrating its utility in organic synthesis and highlighting its versatility in chemical reactions (Zolfigol et al., 2006).
Properties
IUPAC Name |
1-(3-chlorophenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-2-1-3-7(4-6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APADQNGCMHCBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2547788.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2547790.png)
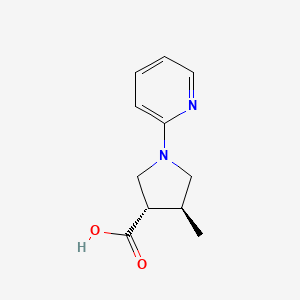
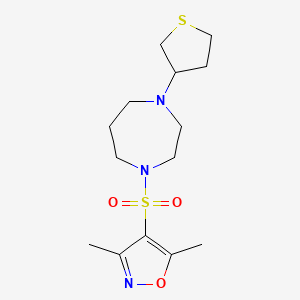


![2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2547799.png)
![5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2547800.png)
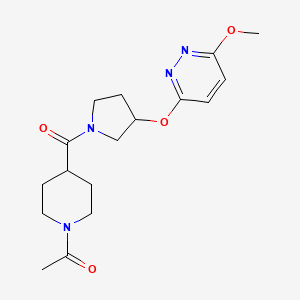
![2-Cyano-3-[(4-pyridinylmethyl)amino]-2-butenamide](/img/structure/B2547802.png)

![Imidazo[1,5-a]pyridin-8-ylmethanol](/img/structure/B2547807.png)
